Bostrycin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

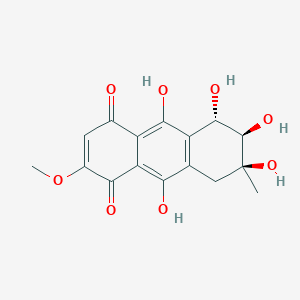

ボストリシンは、顕著な植物毒性と抗菌活性を有するアントラセンジオン化合物です。 それは、キノン類の大きなファミリーに属し、マングローブのエンドファイト菌の二次代謝産物から単離されます .

準備方法

合成経路と反応条件: ボストリシンは、特定の菌株を発酵させることで得られた固体生成物から抽出および分離するなど、さまざまな方法で合成できます。 一方法は、発酵により得られた固体生成物原料から超音波抽出にメタノールを使用する方法です . 抽出プロセス中に、固体生成物のpH値は1.5〜2.5に調整されます .

工業生産方法: ボストリシンの工業生産には、多くの場合、農業産業廃棄物を原料として使用します。 たとえば、サトウキビモラセスとサトウキビバガスは、ボストリシンを生産するバイオプロセスで使用されます . 液中発酵の最適条件には、1.0%のサトウキビモラセスを含む培地、30℃でのインキュベーション、および6日間150rpmでの撹拌が含まれます .

化学反応の分析

反応の種類: ボストリシンは、酸化、還元、置換など、さまざまな化学反応を起こします。 メイラード反応を通じてタンパク質のアミノ基と反応して、共有結合を形成します .

一般的な試薬と条件: ボストリシン反応で使用される一般的な試薬には、抽出用のメタノールと、求核置換反応用のさまざまなアミンが含まれます . これらの反応の条件には、多くの場合、収率と純度を最適化するために、特定のpH調整と温度制御が必要です .

生成される主な生成物: ボストリシン反応から生成される主な生成物には、生物活性が高まった誘導体があります。 たとえば、ボストリシン誘導体は、さまざまな癌細胞株に対して有意な細胞毒性を示しました .

科学研究への応用

ボストリシンは、その科学研究への応用について広く研究されてきました。 肺癌細胞や乳癌細胞など、癌細胞の増殖を抑制する有望な結果を示しました . ボストリシンは、これらの細胞において、PI3K/Akt経路のダウンレギュレーションと特定のマイクロRNAのアップレギュレーションによってアポトーシスを誘導します . さらに、ボストリシンは、その抗菌特性について調査されており、食品加工および保存における使用に適した候補となっています .

科学的研究の応用

Anticancer Properties

Mechanism of Action

Bostrycin exhibits broad-spectrum antitumor activity by inducing apoptosis (programmed cell death) in various cancer cell lines. Research has shown that it can inhibit cell proliferation and migration by arresting the cell cycle at the G2/M phase and activating apoptosis-related signaling pathways, particularly through mitochondrial mechanisms .

Case Studies

-

Tongue Squamous Cell Carcinoma :

- This compound was found to significantly reduce the proliferation and migration of tongue squamous cell carcinoma cells (SCC9 and SCC25). At concentrations of 4 µg/mL, it inhibited migration rates by 96.5% for SCC9 and 77.1% for SCC25 cells after 24 hours of treatment .

- The apoptotic rates increased with higher concentrations of this compound, reaching up to 71.8% for SCC9 cells at 8 µg/mL after 24 hours .

- Breast Cancer :

- Lung Carcinoma :

Biochemical Applications

Protein Immobilization

This compound has been identified as a promising coupling agent for protein immobilization on various matrices. This application is crucial in developing biomaterials that can prevent microbial infections associated with medical devices . By covalently binding this compound to surfaces, it retains its antimicrobial properties while reducing biofilm formation.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties that can be harnessed in various healthcare products, such as wound dressings and antimicrobial coatings for medical devices. Its effectiveness against pathogenic strains makes it a suitable candidate for preventing biomaterial-centered infections .

Summary of Research Findings

作用機序

類似化合物との比較

ボストリシンは、アポトーシスを誘導する特定のメカニズムと、幅広い生物学的活性を持つため、アントラセンジオン化合物の中でユニークです。 類似の化合物には、1,4-ナフトキノンなど、抗菌および抗腫瘍活性を示す他のキノン類が含まれます . ボストリシンは、PI3K/Akt経路を標的にする能力と、複数の癌細胞株に対する有効性により、他のキノン類とは一線を画しています .

類似化合物のリスト:- 1,4-ナフトキノン

- プランバギン

- ローソン

ボストリシンのユニークな特性と多様な用途により、さまざまな科学分野におけるさらなる研究開発にとって貴重な化合物となっています。

生物活性

Bostrycin is an anthracenedione compound primarily isolated from the fungal species Alternaria eichhorniae. It has garnered attention for its diverse biological activities, particularly its cytotoxic effects against various cancer cell lines and its ability to induce apoptosis in yeast cells. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against specific cancer types, and relevant case studies.

This compound exerts its biological effects through several mechanisms:

- Cell Cycle Arrest : this compound has been shown to inhibit the proliferation and migration of tongue squamous cell carcinoma (TSCC) by arresting the cell cycle at the G2/M phase. This is evidenced by a significant increase in the sub-G1 phase of treated cells, indicating apoptosis induction .

- Induction of Apoptosis : The compound induces apoptosis in various cancer cell lines, including breast cancer and lung carcinoma cells. In TSCC, treatment with this compound resulted in a marked increase in apoptotic rates, correlating with higher concentrations of the compound . The apoptotic mechanism involves mitochondrial membrane potential changes and activation of apoptotic pathways, such as the Akt/FOXO pathway .

- Cytotoxicity Against Yeast Cells : this compound also demonstrates cytotoxic effects on Saccharomyces cerevisiae, leading to mitochondria-mediated apoptosis. This effect is characterized by cell growth arrest and eventual cell death due to the disruption of mitochondrial function .

Efficacy Against Cancer Cell Lines

This compound's efficacy has been evaluated across various human cancer cell lines:

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| SCC9 (TSCC) | 5.37 | Inhibition of proliferation and migration |

| SCC25 (TSCC) | 3.50 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | Not specified | Induction of apoptosis via Akt/FOXO pathway |

| A549 (Lung Cancer) | Not specified | Downregulation of PI3K/Akt signaling |

The IC50 values indicate the concentration required to inhibit 50% of cell viability after 24 hours of treatment. Notably, at concentrations greater than 4 µg/mL, both SCC9 and SCC25 cells exhibited significant reductions in migration rates—96.5% and 77.1%, respectively .

Case Studies and Research Findings

- Tongue Squamous Cell Carcinoma : A study demonstrated that this compound significantly inhibited the proliferation and migration of TSCC cells. The treatment led to a decrease in cell viability with increasing concentrations, showcasing its potential as a therapeutic agent against this cancer type .

- Breast Cancer Cells : Research indicated that this compound could induce apoptosis in MCF-7 breast cancer cells through the Akt/FOXO signaling pathway. This suggests that this compound may serve as a promising candidate for further development as an anticancer drug .

- Yeast Model Studies : Studies using Saccharomyces cerevisiae revealed that this compound induces apoptosis via a mitochondria-mediated pathway, highlighting its broad-spectrum cytotoxicity beyond mammalian cells .

特性

CAS番号 |

21879-81-2 |

|---|---|

分子式 |

C16H16O8 |

分子量 |

336.29 g/mol |

IUPAC名 |

(5R,6R,7S)-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione |

InChI |

InChI=1S/C16H16O8/c1-16(23)4-5-8(14(21)15(16)22)13(20)9-6(17)3-7(24-2)12(19)10(9)11(5)18/h3,14-15,18,20-23H,4H2,1-2H3/t14-,15-,16+/m1/s1 |

InChIキー |

ZQNOLGRKZRDRQO-OAGGEKHMSA-N |

SMILES |

CC1(CC2=C(C(C1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O |

異性体SMILES |

C[C@@]1(CC2=C([C@H]([C@H]1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O |

正規SMILES |

CC1(CC2=C(C(C1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O |

外観 |

Solid powder |

純度 |

>95% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Bostrycin, Rhodosporin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。